EZH2 vs. EZH1 Isoform Selectivity: >15-Fold Discrimination Confirms Target Specificity
EPZ011989 demonstrates >15-fold selectivity for EZH2 over the closely related EZH1 isoform, a critical discriminator that minimizes confounding effects arising from EZH1 inhibition in cellular and in vivo models. Many EZH2 inhibitors exhibit significant EZH1 cross-reactivity, which can alter the biological interpretation of PRC2-dependent phenotypes [1]. The biochemical Ki for EZH2 is <3 nM for both wild-type and Y646 mutant enzymes, while EZH1 inhibition requires substantially higher concentrations [1].
| Evidence Dimension | Biochemical selectivity ratio (EZH2 vs. EZH1) |
|---|---|
| Target Compound Data | EZH2 Ki < 3 nM (WT and Y646 mutant); EZH1 Ki not precisely reported but >15-fold higher |
| Comparator Or Baseline | EZH1 enzyme (closest homolog) |
| Quantified Difference | >15-fold selectivity for EZH2 over EZH1 |
| Conditions | Biochemical enzyme inhibition assay using purified EZH2 and EZH1 PRC2 complexes |
Why This Matters
This selectivity window allows researchers to attribute observed biological effects specifically to EZH2 inhibition rather than confounding dual EZH2/EZH1 suppression, which is essential for mechanistic studies.
- [1] Campbell JE, et al. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity. ACS Med Chem Lett. 2015;6(5):491-495. View Source
